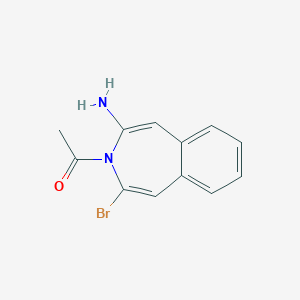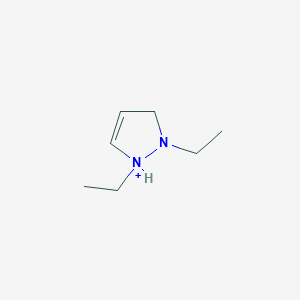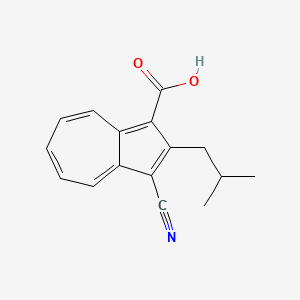
1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one is a chemical compound belonging to the benzazepine class of heterocyclic compounds. Benzazepines are known for their diverse biological activities and potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-4-bromoaniline and a suitable ketone.
Formation of the Benzazepine Ring: The key step involves the formation of the benzazepine ring through cyclization reactions.
Final Functionalization:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .
Aplicaciones Científicas De Investigación
1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-Benzazepine: Shares the benzazepine core structure but lacks the specific functional groups of 1-(2-Amino-4-bromo-3H-3-benzazepin-3-yl)ethan-1-one.
2-Benzazepine: Another isomeric form with different attachment points for the benzene ring.
3-Benzazepine: Similar to 1-benzazepine but with variations in the heterocyclic ring structure.
Uniqueness: this compound is unique due to the presence of the amino and bromo substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
830324-19-1 |
|---|---|
Fórmula molecular |
C12H11BrN2O |
Peso molecular |
279.13 g/mol |
Nombre IUPAC |
1-(2-amino-4-bromo-3-benzazepin-3-yl)ethanone |
InChI |
InChI=1S/C12H11BrN2O/c1-8(16)15-11(13)6-9-4-2-3-5-10(9)7-12(15)14/h2-7H,14H2,1H3 |
Clave InChI |
PMTAGBINMODROM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1C(=CC2=CC=CC=C2C=C1Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-3-methyl-5-(pyridin-3-yl)-2H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14226695.png)

![1-[2-(4-Ethylphenyl)ethyl]piperidine](/img/structure/B14226701.png)




![4-[1-(4-Hydroxy-2-methylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-3-methylphenol](/img/structure/B14226725.png)

![2,3-Dihydrothieno[2,3-b][1,4]dioxine-6-carbaldehyde](/img/structure/B14226733.png)
![[3-(Ethenyloxy)oct-1-yn-1-yl]cyclopropane](/img/structure/B14226744.png)

![N-[(4-Methoxyphenyl)methyl]-3-phenylbutan-1-imine N-oxide](/img/structure/B14226753.png)

